molecular formula C13H20FN B13243803 (2-Ethylbutyl)[(4-fluorophenyl)methyl]amine

(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine

Cat. No.: B13243803
M. Wt: 209.30 g/mol
InChI Key: YZMGZEXZVFWSPY-UHFFFAOYSA-N
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Description

(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine is an organic compound with the molecular formula C13H20FN It is characterized by the presence of an ethylbutyl group attached to a fluorophenylmethyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbutyl)[(4-fluorophenyl)methyl]amine typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethylbutyl)[(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to various physiological effects, making it a compound of interest in the study of disease mechanisms and potential treatments.

Comparison with Similar Compounds

Similar Compounds

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound shares a similar fluorophenyl structure and is also studied for its biological activities.

    2-(4-Fluorophenyl)ethylamine: An intermediate in the synthesis of (2-Ethylbutyl)[(4-fluorophenyl)methyl]amine, it has similar chemical properties.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the ethylbutyl group and the fluorophenylmethyl amine structure

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

2-ethyl-N-[(4-fluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H20FN/c1-3-11(4-2)9-15-10-12-5-7-13(14)8-6-12/h5-8,11,15H,3-4,9-10H2,1-2H3

InChI Key

YZMGZEXZVFWSPY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCC1=CC=C(C=C1)F

Origin of Product

United States

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